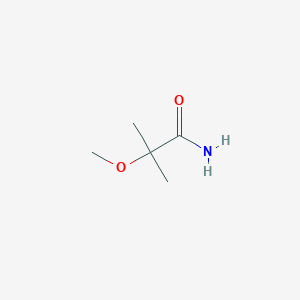

2-Methoxy-2-methylpropanamide

Description

Contextualization within Amide Chemistry and Its Significance in Modern Synthesis

Amides are a cornerstone functional group in organic chemistry, defined by a nitrogen atom attached to a carbonyl carbon. scienceready.com.au This linkage, known as a peptide bond in biochemistry, is fundamental to the structure of proteins. wikipedia.org In modern synthesis, amides are prized for their stability; they are approximately 100 times more stable towards hydrolysis than esters, a characteristic that imparts significant structural rigidity to molecules. wikipedia.org This stability makes them pervasive in nature and technology, forming the backbone of important polymers like nylons and Kevlar, as well as being present in many pharmaceutical drugs. wikipedia.org

The synthesis of amides is a well-established field, often involving the coupling of a carboxylic acid and an amine. chemistrytalk.org The significance of 2-Methoxy-2-methylpropanamide in this context lies in its potential as a specialized building block. The presence of the α-methoxy group offers a site for further chemical modification or can influence the reactivity of the amide group itself. Research into related N-methoxy amides has shown their utility as precursors to electrophilic nitrogen species (N-acyl-N-methoxy nitrenium ions), which can be used in complex reactions like intramolecular aromatic amination to form heterocyclic structures such as oxindoles. uwaterloo.ca This suggests that this compound could serve as a valuable intermediate in synthetic pathways where precise introduction of functionalized amide moieties is required.

Overview of the Amide Functional Group and Methoxy (B1213986) Substitution Patterns in Synthetic Design

The properties of the amide functional group are dictated by its unique electronic structure. The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group's pi-system through resonance. scienceready.com.au This delocalization has two major consequences: it makes the amide nitrogen significantly less basic than the nitrogen in an amine, and it increases the acidity of the N-H protons compared to those in amines. masterorganicchemistry.com Amides are classified as primary (1°), secondary (2°), or tertiary (3°) based on the number of carbon substituents attached to the nitrogen atom. chemistrytalk.orgmasterorganicchemistry.com this compound is a primary amide, as the nitrogen atom is bonded to the carbonyl carbon and two hydrogen atoms. masterorganicchemistry.com Primary and secondary amides can act as both hydrogen bond donors (via the N-H) and acceptors (via the carbonyl oxygen), allowing them to participate in hydrogen bonding networks. wikipedia.org

Hierarchical Classification of this compound within Nitrogen-Containing Organic Compounds

Organic compounds containing nitrogen are a broad and essential class of molecules in chemistry and biology. thermofisher.com This class can be broadly divided into several families based on the bonding environment of the nitrogen atom. libretexts.org

Nitrogen-Containing Organic Compounds : This is the highest level of classification, encompassing all organic molecules that incorporate one or more nitrogen atoms. thermofisher.comwikipedia.org This group includes amines, amides, nitriles, nitro compounds, imines, and various heterocyclic compounds. thermofisher.comallen.in

Amides : Within this broad class, amides are distinguished by having a nitrogen atom bonded to a carbonyl group (a carbon-oxygen double bond). libretexts.orgvaia.com This feature differentiates them from amines, where the nitrogen is bonded to alkyl or aryl groups but not directly to a carbonyl. scienceready.com.aulibretexts.org

Primary Amides : Amides are further sub-classified based on the substitution at the nitrogen atom. A primary amide is one in which the nitrogen atom is bonded to the carbonyl carbon and two hydrogen atoms, having the general structure R-C(=O)-NH₂. chemistrytalk.orgfiveable.me

Therefore, this compound is classified hierarchically as:

A nitrogen-containing organic compound .

A member of the amide family. libretexts.org

A primary amide , as its nitrogen atom is bonded to only one carbon atom (the carbonyl carbon). chemistrytalk.org

It can be further described as an α-substituted carboxamide due to the presence of the methoxy and methyl groups on the carbon adjacent to the carbonyl.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-2-methylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-5(2,8-3)4(6)7/h1-3H3,(H2,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QALSEIBHJDDTQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50503213 | |

| Record name | 2-Methoxy-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50503213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82473-56-1 | |

| Record name | 2-Methoxy-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50503213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 2 Methoxy 2 Methylpropanamide and Its Scaffolds

Direct Synthesis Routes for 2-Methoxy-2-methylpropanamide

The formation of this compound typically originates from its corresponding carboxylic acid, 2-methoxy-2-methylpropanoic acid, through amidation reactions.

Acid-catalyzed or mediated methods are standard for forming amide bonds. These reactions involve the activation of the carboxylic acid group to facilitate nucleophilic attack by an amine. A common strategy involves converting the carboxylic acid into a more reactive acyl chloride. For instance, a general procedure for coupling carboxylic acids with primary amines involves the use of oxalyl chloride and a catalytic amount of DMF to generate the acyl chloride intermediate. This intermediate then readily reacts with an amine in the presence of a base like potassium carbonate to yield the final amide. uwaterloo.ca

Another approach utilizes boric acid as a catalyst. Boric acid can facilitate the amidation of carboxylic acids under relatively mild conditions, often requiring only catalytic amounts (e.g., 5-25 mol%) in a solvent like toluene (B28343). sciencemadness.org This method is advantageous due to the low toxicity and cost of the catalyst. sciencemadness.org The reaction proceeds through a mixed-anhydride intermediate that is susceptible to nucleophilic attack by the amine. sciencemadness.org

Table 1: Acid-Catalyzed Amidation Methods

| Method | Key Reagents | General Conditions | Reference |

|---|---|---|---|

| Acyl Chloride Formation | Oxalyl chloride, DMF (cat.), Amine, K₂CO₃ | Two-step process: 1. Acyl chloride formation (0°C to RT). 2. Amidation (0°C to RT). | uwaterloo.ca |

| Boric Acid Catalysis | Boric Acid (H₃BO₃), Amine | Typically performed in a solvent like toluene with azeotropic removal of water. | sciencemadness.org |

Modern synthetic chemistry often employs microwave irradiation to accelerate reactions. mdpi.comeurjchem.com Microwave-assisted synthesis can significantly reduce reaction times for amide formation compared to conventional heating methods. mdpi.comdovepress.combeilstein-journals.org This enhancement is attributed to the efficient and rapid heating of the reaction mixture by microwaves. beilstein-journals.org The use of microwave irradiation in conjunction with coupling agents or catalysts can lead to high yields of amide products in a fraction of the time required by traditional thermal methods. rsc.organalis.com.my For example, a one-pot, microwave-assisted synthesis of hydantoins from amino acids demonstrated a significant reduction in reaction time and offered an environmentally friendly protocol. beilstein-journals.org While a specific protocol for this compound is not detailed, the principles are broadly applicable to amide synthesis. mdpi.comeurjchem.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Amidation

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |

|---|---|---|---|

| Reaction Time | Hours to days | Minutes to hours | beilstein-journals.org |

| Energy Efficiency | Lower | Higher, due to direct heating of solvent and reactants. | beilstein-journals.org |

| Yields | Variable | Often improved due to reduced side reactions and decomposition. | rsc.organalis.com.my |

Functional Group Interconversions and Transformations

The functional groups of this compound allow for a variety of chemical transformations, enabling its use as a scaffold in the synthesis of other molecules.

The oxidation of this compound can potentially occur at several sites, although the tertiary amide and ether groups are generally stable to mild oxidizing agents. Under specific conditions, the methoxy (B1213986) group could be susceptible to oxidation. evitachem.com Strong oxidizing agents, such as potassium permanganate, are known to oxidize related structures. evitachem.com However, the specific oxidation products of this compound are not extensively documented in the available literature. Theoretical oxidation could lead to the formation of various oxo derivatives, but this would likely require harsh reaction conditions.

The amide functional group is readily reducible to an amine. This transformation is a fundamental reaction in organic synthesis. For this compound, reduction of the amide carbonyl group yields the corresponding amine, 2-methoxy-2-methylpropan-1-amine. google.com Powerful reducing agents such as lithium aluminum hydride (LiAlH₄) are typically employed for this purpose, often in an anhydrous ether solvent. evitachem.com This reaction effectively converts the propanamide scaffold into a propanamine derivative while preserving the methoxy group.

Table 3: Reduction of this compound

| Reactant | Typical Reagent | Product | Reference |

|---|---|---|---|

| This compound | Lithium Aluminum Hydride (LiAlH₄) | 2-Methoxy-2-methylpropan-1-amine | evitachem.comgoogle.com |

The methoxy group of this compound is an ether linkage, which is generally unreactive and a poor leaving group. Nucleophilic substitution at the carbon bearing the methoxy group is challenging. To facilitate such a reaction, the methoxy group would typically need to be activated to transform the methoxide (B1231860) into a better leaving group. This can sometimes be achieved using strong protic acids (e.g., HBr, HI) or Lewis acids, which protonate the ether oxygen. Following activation, a strong nucleophile could displace the resulting methanol (B129727) molecule. However, specific examples of nucleophilic substitution involving the methoxy group of this particular compound are not readily found in the surveyed literature.

Mechanistic Investigations of Reactions Involving N Methoxyamides

Electrophilic Amidation Mechanisms

Electrophilic amidation reactions utilizing N-methoxyamides proceed through the activation of the amide nitrogen, rendering it sufficiently electrophilic to react with a variety of nucleophiles. The nature of this activation and the intermediates involved are central to understanding the reaction's scope and limitations.

Plausible Pathways for N-Methoxy Amide Activation

The activation of N-methoxyamides is a critical step in initiating electrophilic amidation. Several pathways have been proposed and investigated, primarily involving the use of activating agents to facilitate the cleavage of the N-O bond.

One significant pathway involves the use of triflic anhydride (B1165640) (Tf₂O) in the presence of a suitable base. This combination is a powerful tool for activating amides, including N-methoxyamides, towards nucleophilic attack. The activation likely proceeds through the formation of a highly reactive intermediate, which enhances the electrophilicity of the nitrogen atom.

Lewis acids also play a pivotal role in the activation of N-methoxyamides. The coordination of a Lewis acid to the oxygen atom of the methoxy (B1213986) group weakens the N-O bond, promoting its heterolytic cleavage. This activation strategy has been explored with various Lewis acids, expanding the versatility of N-methoxyamides as electrophilic aminating agents.

Furthermore, for N-halogeno-N-alkoxyamides, thermal activation can induce heterolysis of the nitrogen-halogen bond, leading to the formation of reactive electrophilic nitrogen species. This method provides a pathway for intramolecular aromatic substitution reactions.

Role of N-Acyl-N-methoxy Nitrenium Ion Intermediates

A key intermediate in many electrophilic amidation reactions involving N-methoxyamides is the N-acyl-N-methoxy nitrenium ion . These transient species are highly electrophilic and are believed to be the active aminating agent in these reactions. The formation of these nitrenium ions is often the result of the activation strategies discussed above.

The structure and stability of N-acyl-N-methoxy nitrenium ions have been the subject of both experimental and computational studies. Spectroscopic techniques, such as transient absorption and time-resolved resonance Raman spectroscopy, have been employed to characterize nitrenium ions, providing insights into their electronic structure and reactivity. Trapping experiments, where the nitrenium ion is intercepted by a nucleophile, further support their existence as intermediates.

The reactivity of N-acyl-N-methoxy nitrenium ions is dictated by their electronic properties. They can react with a wide range of nucleophiles, including arenes, alkenes, and carbanions, to form new C-N bonds. The regioselectivity and stereoselectivity of these reactions are often influenced by the structure of both the nitrenium ion and the nucleophile.

Metal-Ion Provoked Heterolysis in Electrophilic Amination

Metal ions, particularly those that are halophilic, can effectively promote the heterolysis of the N-X bond (where X is a leaving group, such as a halogen) in N-substituted amides to generate electrophilic nitrogen species. This strategy is particularly relevant for N-chloro-N-methoxyamides.

For instance, silver(I) salts like silver tetrafluoroborate (B81430) (AgBF₄) have been shown to provoke the heterolysis of the nitrogen-chlorine bond in N-chloro-N-methoxyamides. The silver ion coordinates to the chlorine atom, facilitating its departure as a chloride anion and leading to the formation of the corresponding N-acyl-N-methoxy nitrenium ion. This method has been successfully applied in intramolecular electrophilic amination reactions to synthesize heterocyclic compounds.

The choice of the metal ion and its counter-ion can influence the efficiency and outcome of the reaction. Other metal salts have also been explored for their ability to promote this heterolytic cleavage, highlighting the importance of the metal's Lewis acidity and its affinity for the leaving group.

Transition Metal-Catalyzed Amidation Processes

In addition to the generation of electrophilic nitrogen species through activation with stoichiometric reagents, transition metal catalysis offers a powerful and often more efficient alternative for amidation reactions involving N-methoxyamides.

Copper-Catalyzed Electrophilic Amidation of Organotrifluoroborates

A significant advancement in this area is the copper-catalyzed electrophilic amidation of organotrifluoroborates with N-methoxyamides. This reaction provides a direct method for the formation of C(sp²)-N bonds and is compatible with a wide range of functional groups. The use of organotrifluoroborates as the nucleophilic partner is advantageous due to their stability and ease of handling.

The reaction typically employs a copper(II) salt as the catalyst and proceeds under mild conditions. The scope of the reaction is broad, accommodating various substituted aryl- and vinyltrifluoroborates, as well as a range of N-methoxyamides.

| Entry | Aryltrifluoroborate | N-Methoxyamide | Product | Yield (%) |

| 1 | Phenyltrifluoroborate | N-methoxy-N-methylbenzamide | N-methyl-N-phenylbenzamide | 85 |

| 2 | 4-Tolyltrifluoroborate | N-methoxy-N-methylacetamide | N-methyl-N-(4-tolyl)acetamide | 92 |

| 3 | 4-Methoxyphenyltrifluoroborate | N-methoxybenzamide | N-(4-methoxyphenyl)benzamide | 78 |

Table 1: Examples of Copper-Catalyzed Electrophilic Amidation of Aryltrifluoroborates.

The mechanism of the copper-catalyzed electrophilic amidation of organotrifluoroborates is believed to proceed through a catalytic cycle involving several key steps. While the exact details may vary depending on the specific reaction conditions and substrates, a plausible mechanism involves the following sequence:

Transmetalation: The first step is the transmetalation of the organotrifluoroborate with the copper catalyst. In this process, the organic group from the boron atom is transferred to the copper center, forming an organocopper intermediate.

Oxidative Addition: The resulting organocopper species then undergoes oxidative addition with the N-methoxyamide. This step involves the cleavage of the N-O bond of the amide and the formation of a copper(III) intermediate. The copper center is formally oxidized from Cu(I) to Cu(III) in this process.

Reductive Elimination: The final step of the catalytic cycle is the reductive elimination from the copper(III) intermediate. This step forms the desired C-N bond of the aminated product and regenerates the active copper(I) catalyst, which can then re-enter the catalytic cycle.

This proposed mechanism, involving a Cu(I)/Cu(III) catalytic cycle, is supported by mechanistic studies and is consistent with the observed reactivity and selectivity of the reaction.

Functional Group Compatibility and Reaction Condition Analysis

N-methoxyamides, including 2-Methoxy-2-methylpropanamide, are recognized for their high stability, which contributes to their broad functional group compatibility in various chemical transformations. researchgate.net In copper-catalyzed electrophilic amidation reactions, the use of N-methoxyamides allows for mild, non-basic conditions, which enhances their tolerance for a wide range of functional groups. researchgate.net This robustness is also observed in iron-catalyzed reactions. For instance, an iron(III)-catalyzed N═S bond coupling reaction between N-methoxy amides and sulfoxides demonstrates high functional group tolerance, proceeding efficiently in the presence of various substituents. acs.org

A notable example of this compatibility is the cross-dehydrogenative N−N coupling of N-methoxyamides with benzotriazoles, which proceeds with remarkable functional group tolerance. d-nb.infoacs.org The reaction accommodates substrates bearing alkyl, halide, trifluoromethyl (CF3), cyano, and carboxyl ester groups, all of which yield the corresponding N−N cross-coupled products in good yields. d-nb.infoacs.org The optimization of reaction conditions for these transformations often involves screening various catalysts, solvents, and additives. For the iron-catalyzed N-S coupling, extensive experimentation identified FeCl3 as the optimal catalyst, with triethylamine (B128534) as the base and a dimethyl sulfoxide (B87167) (DMSO)/tetrahydrofuran (THF) mixture as the solvent system, conducted under an air atmosphere. acs.org

The following table summarizes the functional group tolerance in the cross-dehydrogenative N-N coupling of various N-methoxyamides with benzotriazoles, highlighting the versatility of this class of reagents. acs.org

| N-Methoxyamide Substituent | Benzotriazole Substituent | Product Yield (%) |

| 4-Methyl | H | 85 |

| 4-Methoxy | H | 81 |

| 4-Fluoro | H | 78 |

| 4-Chloro | H | 88 |

| 4-Bromo | H | 91 |

| 4-CF3 | H | 82 |

| 3-Methyl | H | 75 |

| 2-Methyl | H | 65 |

| H | 5-Chloro | 89 |

| H | 5-CF3 | 81 |

| H | 5-Cyano | 75 |

| H | 5-CO2Et | 79 |

Iron-Catalyzed Electrophilic Amidation Mechanisms

Iron, being an inexpensive and environmentally benign metal, is an attractive catalyst for electrophilic amidation. acs.org A proposed mechanism for the iron-catalyzed reaction of N-methoxy amides involves the initial coordination of the N-methoxy amide to an iron(III) catalyst. acs.org This is followed by the deprotonation of the N–H bond, leading to the formation of an intermediate, which then transforms into an Fe–nitrenoid complex. This reactive species is subsequently captured by a nucleophile to yield the final product. acs.org

In a specific application, a photo-induced electrophilic amidation between N-methoxyamides and arylboronic acids was developed using a simple iron salt as the catalyst precursor. researchgate.net Mechanistic studies indicate that both iron and light are essential for achieving high yields, suggesting a pathway that diverges from a simple thermally induced process. researchgate.net

Photo-Induced Amide Radical Species Formation

The involvement of radical species is a key feature of many modern amidation reactions. researchgate.net In the context of the iron-catalyzed electrophilic amidation of N-methoxyamides, initial mechanistic studies have strongly suggested the involvement of a crucial amide radical species. researchgate.net The reaction's dependence on light points to a photo-induced pathway where the photocatalyst, upon irradiation, enters an excited state. researchgate.netnih.gov This excited state photocatalyst can then activate the N-methoxyamide substrate into a radical species through a single-electron transfer (SET) process. nih.gov The low yield of the reaction when conducted in the dark further supports the hypothesis that the primary productive pathway is photo-induced, rather than thermally driven. researchgate.net

Catalyst Regeneration and Zirconium Imidate Intermediates

While the prompt mentions zirconium intermediates in the context of iron-catalyzed reactions, the available literature primarily discusses zirconium catalysis as a distinct system for direct amidation. In zirconium-catalyzed direct amide synthesis, discrete zirconium oxo clusters have been identified as the key active species. nih.gov The catalytic cycle for this process is well-defined.

The proposed mechanism begins with the exchange of a ligand on the zirconium oxo cluster with a carboxylic acid substrate. This is followed by the nucleophilic attack of an amine on the zirconium-activated acid, which forms the C-N bond and a tetrahedral intermediate. nih.gov The final step involves the release of the amide product and a water molecule, which regenerates the active form of the catalyst, allowing it to enter a new cycle. nih.gov This process highlights the role of the zirconium center in activating the carboxylic acid and facilitating the nucleophilic attack by the amine. nih.gov

C-N Bond Formation via C-H Activation and Cross-Coupling

The formation of carbon-nitrogen (C-N) bonds through C-H activation and cross-coupling reactions represents a highly atom-economical and efficient strategy in organic synthesis. acs.orgkit.edu N-methoxyamides have been successfully employed as effective amidation reagents in this context. For example, in a rhodium(III)-catalyzed C-H activation reaction, N-methoxyamides served as an alternative and efficient source for amidation. nih.gov

Cross-dehydrogenative coupling (CDC) reactions are a prominent strategy for forming C-N bonds by directly coupling two different C-H and N-H bonds. acs.orgresearchgate.net This approach has been extensively used to generate unique C-N bonds with high selectivity, avoiding the need for pre-activated substrates. acs.org Another powerful method for C-N bond formation is the Buchwald-Hartwig amination, which involves the palladium-catalyzed cross-coupling of aryl halides or triflates with amines and amides. mychemblog.com The general mechanism for this reaction involves the oxidative addition of a Pd(0) species to the aryl halide, coordination and deprotonation of the amide, and subsequent reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. mychemblog.com

Mechanism of Nucleophilic Attack on Ynamides in Haloamide Synthesis

Ynamides are versatile building blocks in organic synthesis due to the reactivity of their carbon-carbon triple bond. The mechanism of nucleophilic attack on ynamides is highly dependent on the substitution pattern of the ynamide and the reaction conditions. nih.gov Nucleophilic attack can occur at either the α-carbon or the β-carbon of the ynamide triple bond. nih.gov

The regioselectivity of this attack is influenced by both electronic and steric factors. For instance, the nature of the protecting group on the ynamide nitrogen plays a crucial role. Ynamides protected with an arylsulfonyl group tend to favor nucleophilic attack at the β-carbon, leading to a 6-endo-dig cyclization intermediate in intramolecular reactions. nih.gov Conversely, using a methanesulfonyl (Ms) protecting group, particularly in polar solvents, promotes nucleophilic attack at the α-carbon, resulting in a 5-exo-dig intermediate. nih.gov This control over regioselectivity is fundamental in designing syntheses, including those for haloamides, where a halide source would act as the nucleophile or be incorporated in a subsequent step.

Intramolecular Cyclization Pathways

Intramolecular cyclization reactions involving amide functionalities are a powerful tool for the synthesis of various heterocyclic compounds. N-alkoxyamides, such as N-benzyloxy carbamates, can undergo facile intramolecular cyclization with various carbon nucleophiles. nih.gov This process, typically initiated by a strong base like lithium hexamethyldisilazide (LHMDS), allows for the formation of 5-, 6-, and even 7-membered protected cyclic hydroxamic acids in good yields. nih.gov

Another pathway involves iron-catalyzed intramolecular amidation. For example, readily available dioxazolones can undergo iron-catalyzed intramolecular C(sp2)−H amidation to yield 3,4-dihydro-2(1H)-quinolinones. nih.gov The mechanism for this transformation can proceed through either an electrophilic spirocyclization followed by a C-C bond migration or a direct electrophilic aromatic substitution (SEAr) pathway, depending on the substrate's electronic properties. nih.gov Furthermore, acid-catalyzed hydrolysis of related N-cyano sulfoximines can generate an in-situ NH-sulfoximine, which then undergoes intramolecular cyclocondensation to provide fused heterocyclic systems like thiadiazine 1-oxides. nih.gov

Triflic Anhydride Mediated Electrophilic Activation

Trifluoromethanesulfonic anhydride, commonly known as triflic anhydride (Tf₂O), is an exceptionally powerful electrophilic activating agent for various functional groups, including amides. tcichemicals.comresearchgate.netunlv.edu When N-methoxyamides are treated with triflic anhydride, the amide oxygen atom attacks the highly electrophilic sulfur atom of Tf₂O. This activation transforms the otherwise stable amide group into a highly reactive intermediate, paving the way for a range of subsequent transformations. tcichemicals.comchemicalbook.com

The nature of the intermediate formed depends on the structure of the amide and the reaction conditions, particularly the presence of a base. tcichemicals.com For tertiary amides like N-methoxy-N-methylamides, the initial activation with Tf₂O generates an iminium triflate. In the presence of a non-nucleophilic base, such as a pyridine (B92270) derivative, this can be deprotonated to form a highly electrophilic keteniminium ion. tcichemicals.com These reactive species are susceptible to attack by various nucleophiles or can participate in intramolecular cyclization reactions to construct complex heterocyclic systems. tcichemicals.comnih.gov

The general mechanism for the activation of a tertiary N-methoxyamide can be summarized as follows:

O-Sulfonylation: The lone pair of electrons on the amide oxygen attacks one of the sulfur atoms of triflic anhydride, displacing a triflate anion and forming an O-sulfonylated intermediate.

Formation of Reactive Species: This intermediate is highly unstable. Depending on the substrate and conditions, it can evolve into different electrophilic species. For tertiary amides with enolizable protons, a keteniminium ion is a key intermediate. tcichemicals.com

These highly electrophilic intermediates can then undergo a variety of synthetic transformations, including:

Nucleophilic Addition: Trapping of the electrophilic carbon by nucleophiles.

Cyclization Reactions: Intramolecular attack from another part of the molecule to form rings, a key strategy in the synthesis of heterocycles. nih.gov

Rearrangements: Under certain conditions, the activated complex can undergo skeletal rearrangements.

Table 1: Reactive Intermediates in Triflic Anhydride Activation of Amides

| Amide Type | Initial Intermediate | Base-Generated Intermediate | Reference |

|---|---|---|---|

| Secondary | Iminium Triflate | Nitrilium Ion | tcichemicals.com |

| Tertiary (with α-protons) | Iminium Triflate | Keteniminium Ion | tcichemicals.com |

| Tertiary (no α-protons) | Iminium Triflate | - | tcichemicals.com |

This activation method provides a mild yet powerful tool for leveraging the reactivity of the amide bond, enabling the synthesis of complex molecules under controlled conditions. tcichemicals.com

Favorskii-like Rearrangements in α-Haloamide Chemistry

The Favorskii rearrangement is a well-established reaction in organic chemistry, traditionally involving the base-catalyzed rearrangement of α-halo ketones to form carboxylic acid derivatives, often with a skeletal rearrangement. chemistnotes.comwikipedia.orgadichemistry.com This reaction is particularly noted for its ability to facilitate ring contraction in cyclic α-halo ketones. wikipedia.orgadichemistry.com The principles of this rearrangement can be extended to α-haloamides, which undergo analogous transformations.

The mechanism of the Favorskii rearrangement is highly dependent on the structure of the substrate, specifically the presence or absence of an acidic proton on the α'-carbon (the carbon on the other side of the carbonyl from the halogen).

Cyclopropanone (B1606653) Mechanism: When the α-haloamide possesses an enolizable α'-proton, the reaction proceeds through a cyclopropanone intermediate. wikipedia.orgmychemblog.com A base abstracts the α'-proton to form an enolate, which then undergoes intramolecular nucleophilic substitution to displace the halide and form a strained three-membered ring intermediate. This cyclopropanone is then attacked by a nucleophile (such as a hydroxide (B78521) or alkoxide), leading to the opening of the ring to form the most stable carbanion, which is subsequently protonated to yield the rearranged product. wikipedia.orgadichemistry.com

Semi-Benzylic (Quasi-Favorskii) Mechanism: In cases where the α-haloamide lacks an enolizable α'-proton, an alternative pathway known as the quasi-Favorskii or semi-benzylic mechanism is operative. wikipedia.orgmychemblog.comddugu.ac.in This mechanism involves the direct nucleophilic attack of the base on the carbonyl carbon, forming a tetrahedral intermediate. This is followed by a concerted 1,2-migration of the adjacent carbon group, which displaces the halide ion. mychemblog.comddugu.ac.in This pathway results in a rearranged product without the formation of a cyclopropanone intermediate.

The Favorskii-like rearrangement of α-haloamides is a valuable synthetic tool, particularly for the synthesis of branched-chain amides and for accessing strained ring systems like β-lactams, which are core structures in many important antibiotics. organicreactions.orgorganic-chemistry.org

Table 2: Comparison of Favorskii Rearrangement Mechanisms

| Feature | Cyclopropanone Mechanism | Semi-Benzylic (Quasi-Favorskii) Mechanism | Reference |

|---|---|---|---|

| Substrate Requirement | Must have at least one α'-hydrogen | No α'-hydrogen required | wikipedia.orgmychemblog.com |

| Key Intermediate | Cyclopropanone | Tetrahedral Adduct | wikipedia.orgddugu.ac.in |

| Initial Step | Deprotonation at α'-position to form an enolate | Nucleophilic attack at the carbonyl carbon | adichemistry.commychemblog.com |

| Key Mechanistic Event | Intramolecular SN2 displacement of halide | Concerted 1,2-alkyl migration with halide displacement | wikipedia.orgmychemblog.com |

Computational Chemistry and Theoretical Studies

Spectroscopic Property Prediction and Correlation

IR Carbonyl Band Analysis and Conformational StabilityThe position and intensity of the carbonyl (C=O) stretching band in the infrared spectrum are sensitive to the molecule's local electronic and structural environment. In a dedicated study, the calculated frequency of the carbonyl group in different conformers of 2-Methoxy-2-methylpropanamide would be analyzed. Correlations between the carbonyl frequency and structural parameters, such as bond lengths or dihedral angles, could reveal insights into how conformational changes affect the electronic structure and stability of the amide group.

Without specific published data for this compound, the detailed tables and research findings required for a comprehensive article cannot be generated. The information presented here is based on the general application of these computational methods.

Electronic Structure and Reactivity Descriptors

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals of a wavefunction into localized one-center (lone pairs) and two-center (bonds) elements, which align with the familiar Lewis structure concept. wikipedia.orguni-muenchen.de This analysis provides quantitative insight into the interactions between filled (donor) and empty (acceptor) orbitals, revealing the underlying electronic delocalization and hyperconjugative interactions that contribute to molecular stability. uni-muenchen.de

In the context of the amide group present in this compound, NBO analysis is particularly insightful for quantifying the resonance stabilization. It examines the delocalization of the nitrogen atom's lone pair (a donor NBO) into the antibonding π* orbital of the adjacent carbonyl group (an acceptor NBO). rsc.org The energetic importance of this interaction is estimated using second-order perturbation theory. uni-muenchen.de For amides, NBO calculations typically confirm that the dominant Lewis structure features a C=O double bond, but with significant electron delocalization from the nitrogen lone pair, which imparts a partial double bond character to the C-N bond. wikipedia.org This delocalization is a key factor in the planarity and rotational barrier of the amide group. ajchem-a.com

Table 1: Representative NBO Donor-Acceptor Interactions in Amide Structures Note: This table is illustrative of typical interactions found in amides and is not based on a specific calculation for this compound.

| Donor NBO | Acceptor NBO | Interaction Type | Typical Stabilization Energy E(2) (kcal/mol) |

|---|---|---|---|

| LP(N) | π(C=O) | n → π | High (e.g., > 50) |

| σ(C-H) | σ(C-N) | σ → σ | Low (e.g., 1-5) |

| σ(C-C) | σ(C=O) | σ → σ | Low (e.g., 1-5) |

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). pku.edu.cn The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. acs.org

A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more polarizable and more likely to undergo chemical reactions. acs.org For a molecule like this compound, the HOMO would likely be localized on the amide group, specifically involving the nitrogen lone pair and the carbonyl oxygen. The LUMO is typically the π* antibonding orbital of the carbonyl group. acs.org FMO analysis helps predict how the molecule would interact with electrophiles and nucleophiles. nih.gov

Table 2: Frontier Molecular Orbital (FMO) Parameters and Their Significance Note: This table outlines the general principles of FMO analysis. Specific values for this compound would require dedicated quantum chemical calculations.

| Parameter | Definition | Chemical Significance |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability (nucleophilicity). Higher energy correlates with stronger donation. |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability (electrophilicity). Lower energy correlates with stronger acceptance. |

| HOMO-LUMO Gap (ΔE) | ΔE = E(LUMO) - E(HOMO) | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites. uni-muenchen.de The MEP is mapped onto the molecule's electron density surface, using a color spectrum to indicate different potential values. researchgate.net Regions of negative electrostatic potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are favorable for nucleophilic attack. researchgate.net Neutral regions are often colored green. rsc.org

Different conformers of the molecule will have different dipole moments. In solution, polar solvents will preferentially stabilize conformers with higher dipole moments, potentially shifting the conformational equilibrium compared to the gas phase. ut.ee The dipole-dipole interactions between amide groups are also crucial for determining the secondary structure in larger molecules like peptides. aip.org Furthermore, the ability of the amide group to act as both a hydrogen-bond donor (N-H) and acceptor (C=O) significantly influences its solvation and interaction with other polar molecules. wikipedia.org

Molecular Modeling and Simulation

Molecular modeling and simulation techniques, such as molecular dynamics (MD) and Monte Carlo simulations, are computational methods used to study the dynamic behavior of molecules over time. nih.gov These simulations can provide insights into conformational flexibility, solvent effects, and intermolecular interactions that are not accessible from static quantum chemical calculations. acs.orgindigoinstruments.com

For this compound, molecular simulations could be employed to explore its conformational landscape, identifying the most stable rotamers and the energy barriers between them. ut.ee By simulating the molecule in different solvents, one could analyze the structure of the solvation shell and quantify the strength of hydrogen bonding interactions. ajchem-a.com Such studies are essential for understanding how the molecule behaves in a realistic chemical environment, which is critical for applications in areas like drug design and materials science. indigoinstruments.com

Computational Prediction for Derivatives Design and Optimization

Computational prediction plays a pivotal role in the design and optimization of derivatives of a lead compound such as this compound. By employing quantum mechanics and molecular mechanics methods, researchers can theoretically modify the core structure and predict how these changes will affect its physicochemical and biological properties. This process, often part of a quantitative structure-activity relationship (QSAR) study, can significantly accelerate the discovery of new molecules with enhanced efficacy or desired characteristics.

The primary goal is to establish a correlation between the chemical structure and the biological activity of the compounds. For this compound, this would involve creating a virtual library of derivatives by introducing various functional groups at different positions on the molecule. Computational software would then be used to calculate a range of molecular descriptors for each derivative. These descriptors can be electronic (e.g., dipole moment, partial charges), steric (e.g., molecular volume, surface area), or thermodynamic (e.g., heat of formation, solvation energy).

By analyzing these descriptors in conjunction with predicted activity, a model can be built to guide the synthesis of the most promising new derivatives. For instance, if the goal is to enhance the binding affinity of this compound to a specific biological target, computational methods could predict which modifications would lead to more favorable interactions.

Table 1: Hypothetical Molecular Descriptors for Designed Derivatives of this compound

| Derivative | Modification | Predicted LogP | Predicted Dipole Moment (Debye) | Predicted Polar Surface Area (Ų) |

| MMP-01 | Parent Compound | 0.85 | 3.21 | 49.6 |

| MMP-02 | Addition of -OH group | 0.52 | 3.87 | 69.8 |

| MMP-03 | Addition of -F group | 0.91 | 4.15 | 49.6 |

| MMP-04 | Replacement of -OCH3 with -SCH3 | 1.23 | 3.15 | 49.6 |

| MMP-05 | Addition of a phenyl ring | 2.54 | 3.32 | 49.6 |

Note: The data in this table is illustrative and not based on actual experimental or computational results.

Molecular Simulation for Ligand-Target Interactions

Molecular simulation techniques, such as molecular docking and molecular dynamics (MD), are instrumental in understanding how a ligand like this compound might interact with a biological target, such as a protein or enzyme. These methods provide a dynamic, three-dimensional view of the binding process at an atomic level, which is crucial for drug design and discovery.

Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound, a docking study would involve placing the molecule into the binding site of a target protein and evaluating the binding affinity based on a scoring function. This process can help to:

Identify potential biological targets for the compound.

Elucidate the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex.

Predict the binding energy, which gives an estimate of the affinity of the ligand for the target.

Molecular Dynamics (MD) Simulations

Following molecular docking, molecular dynamics simulations can be employed to study the stability and conformational changes of the ligand-receptor complex over time. An MD simulation solves Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals the dynamic behavior of the complex. For this compound, an MD simulation could provide insights into:

The stability of the binding pose predicted by docking.

The flexibility of the ligand and the protein's binding site.

The role of solvent molecules in the binding process.

A more accurate estimation of the binding free energy.

Table 2: Illustrative Docking and Molecular Dynamics Simulation Data for this compound with a Hypothetical Target Protein

| Parameter | Value |

| Molecular Docking | |

| Predicted Binding Affinity (kcal/mol) | -6.5 |

| Key Interacting Residues | TYR 82, LEU 101, PHE 115 |

| Number of Hydrogen Bonds | 2 |

| Molecular Dynamics Simulation | |

| Simulation Time (ns) | 100 |

| Root Mean Square Deviation (RMSD) of Ligand | 1.2 Å |

| Average Number of Hydrogen Bonds | 1.8 |

Note: The data in this table is for illustrative purposes only and does not represent results from actual simulations.

Applications and Advanced Materials Chemistry

Utilization as a Building Block in Complex Organic Synthesis

The inherent reactivity and stability of the N-methoxy-N-methylamide group, commonly known as the Weinreb amide, makes 2-Methoxy-2-methylpropanamide a significant precursor in multi-step organic synthesis.

Chemical intermediates are the foundational building blocks for creating the final active pharmaceutical ingredients (APIs) mallakchemicals.commlunias.comevonik.com. The structure of this compound, as a Weinreb amide, allows it to be a precursor to ketones and aldehydes, which are common pharmacophores and key intermediates in the synthesis of a wide range of pharmaceutical products mlunias.comhbgxchemical.com. For instance, intermediates containing methoxy-amine or methoxy-amide moieties are crucial in the synthesis of certain agrochemicals, a field that often overlaps with pharmaceutical development. Chiral amide herbicides such as S-metolachlor and dimethenamid-P, for example, share the intermediate (S)-1-methoxy-2-propylamine, highlighting the importance of this structural motif researchgate.net. The ability to convert this compound into a variety of functionalized ketones provides a pathway to diverse molecular scaffolds for screening and development in medicinal chemistry.

Chiral amides are prevalent structural units in a vast array of natural products, pharmaceuticals, and agrochemicals nih.gov. The synthesis of enantiomerically pure compounds is a major focus of organic chemistry rsc.org. While this compound itself is achiral, it can be employed in synthetic routes to generate complex molecules containing chiral centers. For example, its role as a Weinreb amide allows for the controlled addition of carbon nucleophiles, a key step in building up the carbon skeleton of complex natural products. Furthermore, if synthesized from an enantiomerically resolved precursor, such as chiral 2-methoxy-2-methylpropanoic acid, it would serve as a chiral building block for subsequent transformations, ensuring the stereochemical integrity of the final product arkat-usa.org. The development of catalytic systems for the asymmetric synthesis of amides, such as through copper-catalyzed reductive relay hydroaminocarbonylation, demonstrates the advanced strategies in which amide-containing molecules are central nih.gov.

This compound is a member of the N-methoxy-N-methylamide class of compounds, famously known as Weinreb amides univ-amu.fr. This functionality is renowned for its utility as an effective acylating agent psu.edu. The primary advantage of a Weinreb amide is its reaction with organolithium or Grignard reagents to produce ketones in high yield, stopping cleanly at the ketone stage without the common side reaction of over-addition to form a tertiary alcohol psu.eduorientjchem.org.

This unique reactivity is attributed to the formation of a stable, metal-chelated tetrahedral intermediate which collapses to the ketone only upon acidic workup univ-amu.frrsc.org. This stability prevents the intermediate from reacting further with the organometallic reagent present in the reaction mixture.

Furthermore, Weinreb amides can be selectively reduced using common hydride reagents, such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H), to furnish aldehydes, another critical functional group in organic synthesis researchgate.net. This dual reactivity makes this compound a synthetic equivalent for both ketone and aldehyde functionalities.

| Reactant | Reagent | Product Type | Reference |

|---|---|---|---|

| Weinreb Amide (e.g., this compound) | Organolithium (R-Li) or Grignard (R-MgX) Reagent | Ketone (R-C(O)-R') | psu.edursc.org |

| Weinreb Amide (e.g., this compound) | Hydride Reducing Agent (e.g., LiAlH₄) | Aldehyde (R'-CHO) | researchgate.net |

The reactivity of the Weinreb amide group in this compound makes it an excellent starting point for creating a diverse library of functionalized derivatives. By varying the organometallic reagent used in the acylation reaction, a wide array of ketones with different substituents can be synthesized rsc.org. This strategy is highly valuable for structure-activity relationship (SAR) studies in drug discovery, where small changes to a molecule's structure can significantly impact its biological activity.

A concrete example of a functionalized derivative is 2-(3,5-Dimethoxyphenyl)-N-methoxy-2-methylpropanamide, which was synthesized from 2-(3,5-Dimethoxyphenyl)-2-methylpropanoic acid and N,O-dimethylhydroxylamine uwaterloo.ca. This derivative was then used in an intramolecular cyclization reaction, demonstrating how the core structure can be elaborated into more complex heterocyclic systems uwaterloo.ca.

Role in Catalysis and Reaction Development

Beyond its use as a stoichiometric building block, this compound and its derivatives are valuable reagents in the development of new synthetic methodologies, particularly in reactions involving electrophilic nitrogen species.

A significant application of N-methoxy amides, including derivatives of this compound, is in electrophilic amination reactions uwaterloo.canih.govresearchgate.net. These reactions involve the formation of a carbon-nitrogen bond where the nitrogen atom acts as the electrophile, a reversal of its typical nucleophilic role.

Research has shown that secondary N-methoxy amides can be converted into highly reactive electrophilic nitrogen species known as N-acyl-N-methoxy nitrenium ions uwaterloo.caacs.org. These intermediates can be generated from N-methoxy amides using reagents like triflic anhydride (B1165640) or hypervalent iodine compounds such as (bis(trifluoroacetoxy)iodo)benzene (PIFA) uwaterloo.cauwaterloo.ca.

In a key study, an aryl-tethered derivative, 2-(3,5-Dimethoxyphenyl)-N-methoxy-2-methylpropanamide, was used to achieve an intramolecular electrophilic aromatic amination uwaterloo.ca. Upon activation with triflic anhydride, the amide formed an N-acyl-N-methoxy nitrenium ion, which then cyclized onto the tethered aromatic ring to form an N-methoxy oxindole, a valuable heterocyclic scaffold found in many biologically active compounds uwaterloo.canih.govnih.govorganic-chemistry.org. This transformation showcases the utility of such amides in developing complex, transition-metal-free C-N bond-forming reactions.

| Precursor | Activation Method | Key Intermediate | Final Product Class | Reference |

|---|---|---|---|---|

| Aryl-tethered N-methoxy amide | Triflic Anhydride (Tf₂O) | N-acyl-N-methoxy nitrenium ion | Oxindole | uwaterloo.ca |

| N-chloro-N-methoxy amide | Silver (Ag⁺) Lewis Acids | N-acyl-N-methoxy nitrenium ion | N-methoxybenzolactam | acs.orgrsc.org |

| N-methoxy amide | (Bis(trifluoroacetoxy)iodo)benzene (PIFA) | N-acyl-N-methoxy nitrenium ion | Oxindole | uwaterloo.ca |

Precursors for Advanced Materials Deposition

This compound is instrumental in forming volatile metal-organic precursors, which are essential for techniques like Metal-Organic Chemical Vapor Deposition (MOCVD). These precursors thermally decompose on a substrate to create a thin, uniform film of a desired material, such as a metal oxide.

The unique structure of the N-methoxy-2,2-dimethylpropanamide (mdpa) ligand allows it to form stable, yet volatile, complexes with various metals. This volatility is a critical property for MOCVD and Atomic Layer Deposition (ALD) precursors.

Researchers have successfully synthesized and characterized a volatile chromium(III) complex using N-methoxy-2,2-dimethylpropanamide as a ligand for the purpose of creating crystalline chromium oxide (Cr₂O₃) thin films. Chromium oxide films are of significant interest due to their potential applications in gas sensors, protective coatings, catalysis, and electronic devices.

The specific complex, Tris(N-methoxy-2,2-dimethylpropanamidato)chromium(III) or Cr(mdpa)₃, was synthesized through a salt elimination reaction between CrCl₃·3THF and the sodium salt of the amide. Extensive characterization confirmed its suitability as a single-source precursor for MOCVD.

Key Research Findings:

Synthesis and Structure: The Cr(mdpa)₃ complex features a distorted octahedral geometry around the central chromium atom.

Thermal Properties: Thermogravimetric analysis (TGA) showed that the complex undergoes weight loss at 132 °C and leaves no residue at 500 °C, indicating excellent volatility. Its enthalpy of vaporization was estimated to be 25.58 kJ/mol, marking it as an optimal precursor for Cr₂O₃ thin films.

Film Deposition: Using Cr(mdpa)₃ as a precursor in an MOCVD process, crystalline Cr₂O₃ films were successfully deposited on SiO₂/Si substrates. X-ray diffraction (XRD) patterns of the deposited films confirmed their crystalline nature, with prominent peaks indicating the desired Cr₂O₃ phase.

The N-methoxy-2,2-dimethylpropanamide (mdpa) ligand has also been employed in the synthesis of novel heteroleptic indium complexes. These complexes are designed as potential precursors for depositing indium oxide-based thin films, which are crucial components in thin film transistors (TFTs).

The synthetic strategy involves using a starting material, [Me₂In(mdpa)]₂, and reacting it with β-diketonate ligands like acetylacetone (B45752) (acacH) and 2,2,6,6-tetramethylheptan-3,5-dione (tmhdH). This results in new, more complex indium precursors with tailored properties for deposition processes like ALD.

Key Research Findings:

Synthesis: New heteroleptic indium complexes, [MeIn(mdpa)(tmhd)]₂ and [MeIn(mdpa)(acac)]₂, were successfully synthesized.

Thermal Analysis: Thermogravimetric analysis (TGA) is critical for evaluating precursors. The synthesized complexes demonstrated clear, single-step weight loss patterns with low residual masses (7–13%), indicating good volatility and thermal stability suitable for ALD applications.

Following a similar synthetic approach, this compound is used to create volatile antimony(III) complexes. These are investigated as precursors for antimony-based thin films, such as antimony trioxide (Sb₂O₃), which has applications in gas sensors, electronic devices, and TFTs due to its excellent electrical properties and high refractive index.

The complex Tris(N-methoxy-2,2-dimethylpropanamidato)antimony(III), or Sb(mdpa)₃, was synthesized via a salt-elimination reaction between SbCl₃ and the sodium salt of N-methoxy-2,2-dimethylpropanamide.

Key Research Findings:

Synthesis and Purity: The Sb(mdpa)₃ complex was synthesized with a high yield (93.8%) and purified by sublimation at 70 °C under vacuum, resulting in a white solid.

Properties: The complex has a melting point of 55.3 °C. Its characterization through NMR and elemental analysis confirmed the expected structure.

Volatility: The ability to be purified by sublimation indicates good volatility, a key requirement for CVD and ALD precursors. This property, combined with its thermal stability, makes it a promising candidate for the deposition of high-quality antimony oxide thin films.

Ligand Design and Coordination Chemistry in Metal-Organic Frameworks and Complexes

Currently, there is a notable absence of dedicated scholarly research on the specific application of this compound as a primary or secondary ligand in the architecture of Metal-Organic Frameworks (MOFs) and coordination complexes. An extensive review of scientific literature and patent databases does not yield specific examples or detailed studies focusing on the coordination behavior of this particular compound with metal centers to form extended crystalline structures like MOFs.

The potential utility of this compound in ligand design can be theoretically inferred from its constituent functional groups: a methoxy (B1213986) group (-OCH₃) and an amide group (-CONH₂). In the broader field of coordination chemistry, both of these moieties are known to participate in metal coordination. The oxygen atom of the methoxy group and the oxygen or nitrogen atoms of the amide group possess lone pairs of electrons that could, in principle, donate to a metal center, forming coordinate bonds.

The amide group, in particular, can act as a monodentate ligand through its carbonyl oxygen or, less commonly, the nitrogen atom. It can also function as a bridging ligand, linking two metal centers. The steric hindrance presented by the two methyl groups on the adjacent carbon might influence its coordination mode and the resulting geometry of a potential metal complex.

Similarly, the methoxy group's oxygen can coordinate to a metal ion. The design of ligands for MOFs often involves multifunctional organic molecules (linkers or struts) that can bridge multiple metal centers to build a porous framework. While this compound itself is a relatively small molecule, its functional groups are relevant to the principles of ligand design. For instance, ligands incorporating methoxy or amide functionalities have been utilized to tune the electronic properties, porosity, and functionality of MOFs.

However, without experimental data from crystallographic studies, spectroscopic analysis (like FT-IR or NMR of metal complexes), or theoretical modeling focused on this compound, any discussion of its specific role in ligand design for MOFs remains speculative. The scientific community has not yet published research that would provide the detailed findings necessary to populate data tables on bond lengths, coordination numbers, or the properties of any such synthesized materials.

Future research could explore the synthesis and characterization of metal complexes with this compound to determine its coordination preferences with various metal ions. Such fundamental studies would be a prerequisite to its potential application in the more complex design and synthesis of novel MOFs.

Future Research Directions and Emerging Paradigms

Advancements in Catalytic Efficiency and Selectivity

The synthesis of amides is a cornerstone of organic chemistry, with extensive applications in the pharmaceutical and polymer industries. benthamdirect.comucl.ac.uk However, traditional methods often rely on stoichiometric activating agents that generate significant waste. ucl.ac.ukchemistryviews.org Consequently, a major thrust of future research is the development of catalytic methodologies that are more efficient, selective, and environmentally benign. researchgate.net

Future synthetic strategies for 2-Methoxy-2-methylpropanamide will likely focus on catalytic systems that maximize reaction rates while minimizing the formation of by-products. The development of transition metal-based catalysts, incorporating metals such as ruthenium, rhodium, iron, copper, and palladium, has opened new avenues for direct amidation and oxidative amidation reactions. benthamdirect.com These methods can potentially streamline the synthesis of complex amides from more readily available starting materials. nih.gov

Microwave-assisted organic synthesis represents another promising direction. This technique can dramatically reduce reaction times and, in some cases, allows for solvent-free conditions, which simplifies product isolation and reduces waste. nih.gov For instance, a method using ceric ammonium (B1175870) nitrate (B79036) as a catalyst under microwave irradiation has been shown to be a rapid and efficient way to produce amides directly from carboxylic acids and amines. nih.gov The application of such technologies to the synthesis of this compound could offer a more efficient and greener manufacturing process.

Enzymes, particularly lipases, are also emerging as powerful biocatalysts for amide bond formation. nih.gov They operate under mild conditions and can lead to excellent yields and conversions without the need for extensive purification, thereby reducing the use of organic solvents and the generation of by-products. nih.gov

| Catalytic Strategy | Key Features | Potential Advantages |

|---|---|---|

| Transition Metal Catalysis (Ru, Rh, Pd, Cu, Fe) | Enables novel reaction pathways like oxidative amidation and aminocarbonylation. benthamdirect.comacs.org | High atom economy, use of readily available substrates. benthamdirect.com |

| Microwave-Assisted Synthesis | Uses microwave irradiation to accelerate reactions. nih.gov | Rapid, efficient, often solvent-free, leading to less waste. nih.gov |

| Biocatalysis (e.g., Lipases) | Employs enzymes to catalyze amide bond formation. nih.gov | Mild reaction conditions, high selectivity, fewer by-products, environmentally friendly. nih.gov |

| Photoredox Catalysis | Uses visible light to mediate radical reactions for amide synthesis. nih.gov | Mild conditions, enables synthesis from diverse starting materials like halides and arenes. nih.gov |

Chiral amides are privileged structures found in a vast array of pharmaceuticals and natural products. nih.gov The development of catalytic asymmetric methods to synthesize such compounds is a significant goal in organic chemistry. acs.org While this compound itself is achiral, future research could involve the synthesis of chiral derivatives, necessitating catalysts that can control stereochemistry with high precision.

Recent breakthroughs include the use of chiral bifunctional organocatalysts, such as squaramides, which have proven effective in the asymmetric synthesis of chiral diarylmethylamides. acs.org Another approach involves the co-catalyzed carbene N–H insertion reaction using an achiral rhodium catalyst in combination with a chiral squaramide catalyst to produce chiral amides with excellent enantioselectivity. nih.gov The design and synthesis of novel chiral N,N'-dioxide ligands that can coordinate with various metal salts also represent a promising strategy for creating effective catalysts for a wide range of asymmetric reactions. scu.edu.cn These advanced catalytic systems provide a framework for the potential future synthesis of optically active derivatives of this compound.

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govnih.gov The application of these principles to amide synthesis is an area of intense research. researchgate.net Future syntheses of this compound will increasingly incorporate these sustainable practices.

Key strategies include the use of greener solvents, such as bio-based options like 2-methyl-tetrahydrofuran, or the elimination of solvents altogether. chemistryviews.orgresearchgate.netjddhs.com Solvent-free reactions, sometimes facilitated by microwave heating or trituration, offer a simple and efficient procedure that minimizes waste. nih.govresearchgate.net Furthermore, developing catalytic processes that can operate in water would be a significant advancement. preprints.org

The concept of atom economy is central to green chemistry, favoring reactions where the maximum number of atoms from the reactants are incorporated into the final product. Catalytic methods are inherently more atom-economical than classical syntheses that use stoichiometric coupling reagents. benthamdirect.com Photocatalysis using covalent organic frameworks (COFs) under visible light is an emerging green method that offers mild reaction conditions and high recyclability of the catalyst. dst.gov.in

| Principle | Application in Amide Synthesis | Example |

|---|---|---|

| Waste Prevention | Using catalytic methods over stoichiometric reagents. ucl.ac.uk | Boric acid-catalyzed synthesis from carboxylic acids and urea. researchgate.net |

| Safer Solvents and Auxiliaries | Replacing hazardous solvents (e.g., DMF, NMP) with greener alternatives or performing reactions in water or solvent-free. ucl.ac.ukchemistryviews.orgpreprints.org | Coupling reactions in 2-methyl-tetrahydrofuran. chemistryviews.org |

| Design for Energy Efficiency | Employing methods that operate at ambient temperature and pressure. | Visible-light mediated photoredox catalysis. nih.gov |

| Use of Renewable Feedstocks | Utilizing starting materials derived from biological sources. | Development of bio-based solvents. jddhs.com |

| Catalysis | Using selective catalysts to reduce by-products and increase efficiency. nih.gov | Enzymatic synthesis using lipases. nih.gov |

Interdisciplinary Research Opportunities

The unique structure of this compound presents opportunities for its application beyond traditional organic chemistry, particularly at the intersection with materials science and chemical biology.

Functional materials are designed to exhibit specific properties in response to external stimuli like temperature, pressure, or electric fields, making them crucial for sensors, actuators, and energy devices. utk.edudartmouth.edu While the amide bond is famously the backbone of structural polymers like polyamides, small molecules containing amide groups can also be used as building blocks for more complex functional materials.

Future research could investigate this compound as a monomer or a component in the synthesis of novel polymers or supramolecular assemblies. The presence of the tertiary amide and the methoxy (B1213986) group could influence properties such as solubility, thermal stability, and hydrogen bonding capabilities. These features could be harnessed to create materials with tailored characteristics, for example, as components in polymer blends or as precursors for porous organic frameworks. Research groups in functional materials focus on developing materials for energy conversion, separations, and chemical sensing, areas where novel organic building blocks are in high demand. uva.nltu-darmstadt.de

The amide functional group is ubiquitous in pharmaceuticals and biologically active molecules. nih.gov Targeted molecular design involves the rational creation of molecules to interact with specific biological targets, such as proteins or nucleic acids, to elicit a desired physiological response. nih.govnih.gov

While this compound itself is a simple molecule, its core structure could serve as a scaffold or fragment in the design of more complex bioactive compounds. The 2-methoxy-2-methylpropyl group offers a distinct steric and electronic profile that could be exploited by medicinal chemists to optimize the binding affinity, selectivity, or pharmacokinetic properties of a lead compound. As an example, the principles of molecular design are used to create materials for organic photovoltaics by fine-tuning molecular structure to control energy levels and charge transfer efficiency, a strategy that is conceptually similar to designing a drug to fit a biological target. drpress.org The future exploration of derivatives of this compound within the context of chemical biology could uncover novel probes or therapeutic candidates.

Theoretical and Computational Methodological Refinements

The advancement of theoretical and computational chemistry offers powerful tools to dissect the intricacies of chemical reactivity and reaction mechanisms. For this compound, these methodologies are pivotal in predicting its behavior and guiding the synthesis of related compounds. This section explores the future directions in the development of more precise predictive models and the application of advanced simulation techniques to elucidate complex reaction pathways involving this N-alkoxyamide.

Development of More Accurate Predictive Models for Chemical Reactivity

Predicting the chemical reactivity of a molecule as specific as this compound with high accuracy is a continuous challenge in computational chemistry. Future research is geared towards refining existing models and developing new ones that can account for the subtle electronic and steric effects imparted by the N-methoxy and quaternary α-carbon groups.

The reactivity of amides is intrinsically linked to the resonance stabilization of the amide bond. In N-alkoxyamides like this compound, the presence of an electronegative atom on the nitrogen can significantly alter this resonance, making the nitrogen atom more pyramidal and influencing the bond lengths and rotational barriers. nih.gov While direct computational studies on this compound are not extensively available in the reviewed literature, research on the closely related N-methoxy-N-methylacetamide offers valuable insights. nih.govacs.orgscispace.com

Computational studies on N-methoxy-N-methylacetamide using methods such as Hartree-Fock (HF), Density Functional Theory (B3LYP), and Møller-Plesset perturbation theory (MP2) have been employed to explore its conformational space and rotational energy barriers. acs.orgscispace.com These studies reveal that the substitution of a methoxy group on the nitrogen atom increases the N-C(O) bond length and alters the rotational barrier compared to simpler amides. nih.gov This is attributed to modified second-order orbital interactions, such as negative hyperconjugation. acs.orgscispace.com

Future predictive models for this compound would need to incorporate these nuanced electronic effects. The development of more accurate models will likely involve the use of higher levels of theory and more sophisticated basis sets to better describe electron correlation. Machine learning algorithms trained on datasets of computationally derived descriptors (such as orbital energies and atomic charges) and experimental reactivity data are also a promising avenue for creating highly predictive tools. mdpi.comchemrxiv.org Furthermore, models that can accurately predict the regioselectivity and stereoselectivity of reactions involving this compound are highly desirable. Density Functional Theory (DFT) based models have shown promise in predicting reaction outcomes by calculating activation energies and thermodynamic parameters for different reaction pathways. nih.govnih.gov

To illustrate the type of data that informs these predictive models, the following table presents computational data for the related compound, N-methoxy-N-methylacetamide.

| Computational Method | Basis Set | N-C(O) Bond Length (Å) | Rotational Barrier (kcal/mol) |

| HF | 6-31+G | 1.380 | - |

| B3LYP | 6-31G(d) | - | 67.5 |

| MP2 | 6-31+G | - | - |

This table is generated based on data for the analogous compound N-methoxy-N-methylacetamide and is intended to be representative of the types of parameters considered in computational studies of N-alkoxyamides.

Advanced Simulations for Complex Reaction Mechanism Elucidation

Understanding the detailed mechanism of reactions involving this compound, such as its hydrolysis or reactions at the carbonyl group, requires moving beyond static models of reactants and transition states. Advanced simulation techniques, such as ab initio molecular dynamics (AIMD) and hybrid quantum mechanics/molecular mechanics (QM/MM) simulations, are becoming increasingly crucial for elucidating complex reaction mechanisms in condensed phases. chemrxiv.orgmiami.edunih.govacs.org

For a reaction such as the hydrolysis of this compound, the explicit inclusion of solvent molecules is critical, as they can act as reactants, catalysts, or spectators, significantly influencing the reaction barrier. nih.gov QM/MM simulations are particularly well-suited for this, where the reacting species (this compound and a few key solvent molecules) are treated with a high level of quantum mechanical theory, while the rest of the solvent is modeled using more computationally efficient molecular mechanics force fields. future4200.comnih.gov This approach allows for the simulation of reaction dynamics in a realistic solvent environment, providing insights into the role of the solvent in stabilizing transition states and intermediates. researchgate.net

For instance, in the study of amide hydrolysis, QM/MM simulations can help to distinguish between concerted and stepwise mechanisms by calculating the free energy profiles along different reaction coordinates. researchgate.net These simulations can reveal the participation of water molecules in proton transfer networks, which are often crucial for the reaction to proceed. nih.gov

Ab initio molecular dynamics simulations, while computationally more demanding, can provide a detailed picture of the bond-breaking and bond-forming processes without the need for a predefined reaction coordinate. This is particularly useful for exploring complex reaction pathways with multiple intermediates and transition states.

Future applications of these advanced simulation techniques to this compound could involve:

Investigating the mechanism of its synthesis: Simulating the reaction of 2-methylpropanoic acid derivatives with N,O-dimethylhydroxylamine to understand the factors controlling yield and purity.

Elucidating its decomposition pathways: Understanding how the molecule degrades under various conditions (e.g., acidic, basic, thermal) can inform its handling and storage.

Modeling its interactions with biological macromolecules: If this compound were to be investigated as a pharmacophore, QM/MM simulations could provide insights into its binding mode and reactivity within an enzyme active site.

The continued development of computational hardware and simulation algorithms will undoubtedly enable more accurate and longer-timescale simulations, providing an unprecedented level of detail in our understanding of the chemical behavior of this compound and other complex organic molecules.

Q & A

Q. What are the critical safety protocols for handling 2-Methoxy-2-methylpropanamide in laboratory settings?

- Methodological Answer : Based on structurally related amides and methoxy-containing compounds, essential precautions include:

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors or aerosols, as similar compounds exhibit respiratory irritation potential .

- Waste Disposal : Follow institutional guidelines for organic waste, as improper disposal of methoxy derivatives may pose environmental risks .

- Emergency Measures : In case of exposure, rinse affected areas with water for 15+ minutes and consult medical professionals immediately .

Q. What synthetic routes are validated for this compound, and what solvents/catalysts optimize yield?

- Methodological Answer :

- Nucleophilic Acyl Substitution : React 2-methoxy-2-methylpropanoic acid with ammonia or ammonium chloride in the presence of coupling agents (e.g., DCC, EDC) .

- Solvent Selection : Polar aprotic solvents like DMF or THF enhance reaction efficiency for similar amide syntheses .

- Catalysis : Acidic or basic conditions (e.g., H₂SO₄ or NaHCO₃) can accelerate reaction rates, but excess acid may hydrolyze the methoxy group .

Advanced Research Questions

Q. How can researchers resolve inconsistencies in reported NMR chemical shifts for this compound?

- Methodological Answer :

- Cross-Validation : Compare data across deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃), as solvent polarity affects shift values .

- High-Resolution Techniques : Use 2D NMR (COSY, HSQC) to assign peaks unambiguously, particularly for overlapping methyl/methoxy signals .

- Computational Modeling : Employ DFT calculations (e.g., B3LYP/6-31G*) to predict theoretical shifts and validate experimental data .

Q. What strategies minimize byproduct formation during multi-step synthesis of this compound?

- Methodological Answer :

- Stepwise Monitoring : Use TLC or inline IR spectroscopy to track intermediate formation and adjust reaction parameters in real time .

- Protecting Groups : Temporarily block reactive sites (e.g., methoxy groups) with tert-butyldimethylsilyl (TBDMS) to prevent side reactions .

- Purification : Optimize column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixtures) to isolate high-purity product .

Q. How should ecological risks be assessed for this compound given limited ecotoxicological data?

- Methodological Answer :

- Predictive Models : Apply Quantitative Structure-Activity Relationship (QSAR) tools to estimate biodegradability and toxicity .

- Experimental Assays : Conduct Daphnia magna acute toxicity tests and OECD 301F biodegradation studies to fill data gaps .

- Regulatory Alignment : Use REACH guidelines for hazard classification if experimental data aligns with structurally similar compounds .

Data Contradiction Analysis

Q. Why do DSC thermograms of this compound show variability in melting points across studies?

- Methodological Answer :